2-(4-bromophenyl)-1-methyl-1H-imidazole
Overview
Description
2-(4-Bromophenyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 4-bromoaniline and glyoxal in the presence of ammonium acetate leads to the formation of the imidazole ring.
Methylation: The final step involves the methylation of the imidazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can undergo oxidation to form N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation Reactions: N-oxides of the imidazole ring.
Reduction Reactions: De-brominated imidazoles or modified imidazole rings.
Scientific Research Applications
2-(4-Bromophenyl)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the imidazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-methyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and binding properties.
2-(4-Chlorophenyl)-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.
2-(4-Fluorophenyl)-1-methyl-1H-imidazole: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
2-(4-Bromophenyl)-1-methyl-1H-imidazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated analogs. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFBERNCIVESMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278694 | |
Record name | 2-(4-Bromophenyl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001278694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176961-54-9 | |
Record name | 2-(4-Bromophenyl)-1-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176961-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001278694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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